molecular formula C17H15N3O2 B4834485 3-methyl-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

3-methyl-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Cat. No. B4834485
M. Wt: 293.32 g/mol
InChI Key: IIJVTOFWYDKQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have interesting biochemical and physiological effects, and its mechanism of action has been investigated extensively. In We will also discuss potential future directions for research on this compound.

Mechanism of Action

The mechanism of action of 3-methyl-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide involves its interaction with various cellular targets. As an inhibitor of CK2, it binds to the active site of the enzyme and blocks its activity. This leads to a decrease in the phosphorylation of target proteins and can result in cell death. As a modulator of the immune system, it interacts with immune cells and activates signaling pathways that lead to enhanced immune responses.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide has a number of interesting biochemical and physiological effects. In addition to its effects on CK2 and the immune system, it has been shown to inhibit the activity of other enzymes, including the serine/threonine kinase Akt. It has also been shown to induce autophagy, a cellular process that is involved in the degradation of damaged or unwanted cellular components.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyl-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide in lab experiments include its ability to selectively target specific cellular pathways and its potential as a tool for studying the role of CK2 in cancer and other diseases. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are many potential future directions for research on 3-methyl-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide. One area of research could focus on its potential as a therapeutic agent for cancer and other diseases. Studies could investigate its efficacy in animal models and its potential side effects. Another area of research could explore its potential as a tool for studying the role of CK2 in cellular processes. Additional studies could also investigate its potential as a modulator of the immune system and its effects on other cellular targets. Overall, there is much to be learned about this compound and its potential applications in scientific research.

Scientific Research Applications

3-methyl-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide has been studied for its potential applications in scientific research. One area of research has focused on its potential as an inhibitor of protein kinase CK2, an enzyme that is involved in many cellular processes and has been implicated in cancer. Studies have shown that this compound can inhibit CK2 activity and induce apoptosis in cancer cells. Another area of research has investigated its potential as a modulator of the immune system, with studies showing that it can activate immune cells and enhance immune responses.

properties

IUPAC Name

3-methyl-N-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11-5-3-7-13(9-11)16(21)19-14-10-18-15-12(2)6-4-8-20(15)17(14)22/h3-10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJVTOFWYDKQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CN=C3C(=CC=CN3C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.